molecular formula C18H27N3O B7092168 (3,5-Dimethylphenyl)-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]methanone

(3,5-Dimethylphenyl)-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]methanone

Cat. No.: B7092168
M. Wt: 301.4 g/mol
InChI Key: LYZIMWUPSQEVSW-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]methanone is a complex organic compound that features a combination of aromatic, piperazine, and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using 4-ethylpiperazine as a nucleophile.

    Coupling with the Aromatic Ring: The final step involves coupling the azetidine-piperazine intermediate with a 3,5-dimethylphenyl group, typically through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3,5-Dimethylphenyl)-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]methanone has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.

    Biology: Studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: Explored for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through various pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethylphenyl)-[3-(4-methylpiperazin-1-yl)azetidin-1-yl]methanone
  • (3,5-Dimethylphenyl)-[3-(4-ethylpiperidin-1-yl)azetidin-1-yl]methanone

Uniqueness

(3,5-Dimethylphenyl)-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3,5-dimethylphenyl)-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-4-19-5-7-20(8-6-19)17-12-21(13-17)18(22)16-10-14(2)9-15(3)11-16/h9-11,17H,4-8,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZIMWUPSQEVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CN(C2)C(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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